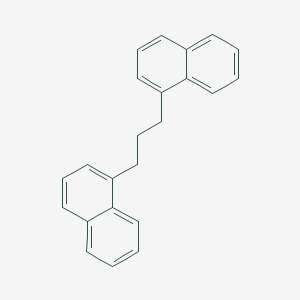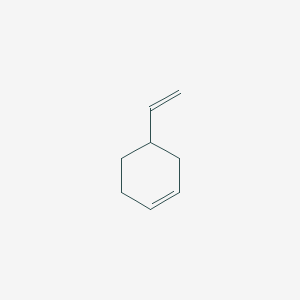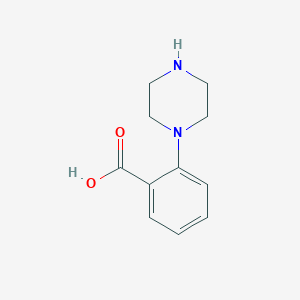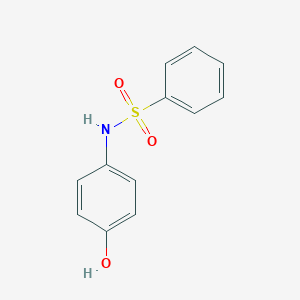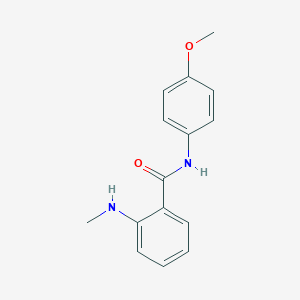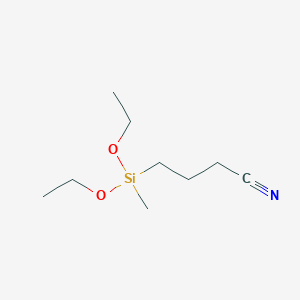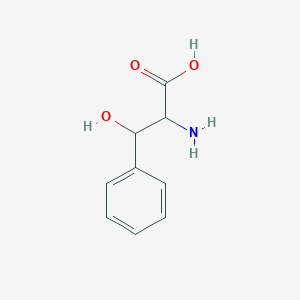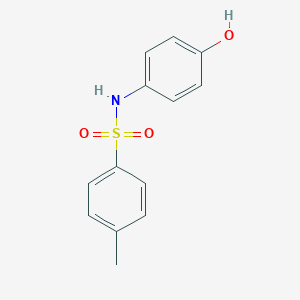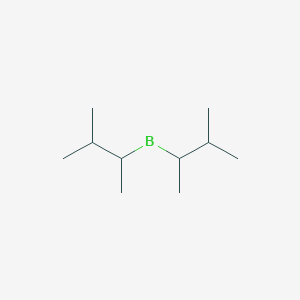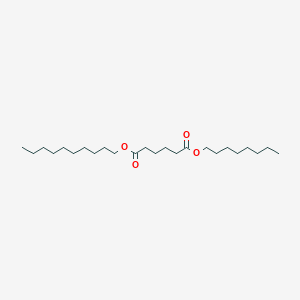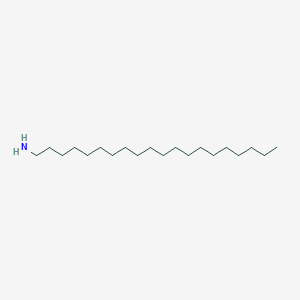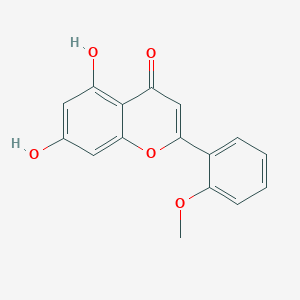![molecular formula C22H12 B086592 Indeno[1,7-ab]pyrene CAS No. 196-77-0](/img/structure/B86592.png)
Indeno[1,7-ab]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno[1,7-ab]pyrene (IP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as coal, oil, and wood. It is a potent environmental pollutant and has been identified as a carcinogen by the International Agency for Research on Cancer (IARC).
Wirkmechanismus
Indeno[1,7-ab]pyrene exerts its carcinogenic effects by binding to DNA and forming adducts, which can lead to mutations and chromosomal aberrations. It also induces oxidative stress and inflammation, which can further damage DNA and promote the growth of cancer cells.
Biochemische Und Physiologische Effekte
Indeno[1,7-ab]pyrene has been shown to affect several biochemical and physiological processes in the body. It has been found to induce the expression of cytochrome P450 enzymes, which are responsible for the metabolism of xenobiotics. Indeno[1,7-ab]pyrene has also been shown to affect the expression of several genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Indeno[1,7-ab]pyrene in lab experiments is its ability to induce DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. However, Indeno[1,7-ab]pyrene is also a potent environmental pollutant, and its use in lab experiments may pose a risk to researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on Indeno[1,7-ab]pyrene. One area of research is the development of new methods for the synthesis of Indeno[1,7-ab]pyrene and its derivatives. Another area of research is the identification of new biomarkers for Indeno[1,7-ab]pyrene exposure and its carcinogenic effects. Additionally, research is needed to elucidate the mechanisms by which Indeno[1,7-ab]pyrene induces oxidative stress and inflammation and to develop new strategies for the prevention and treatment of Indeno[1,7-ab]pyrene-induced cancer.
Conclusion:
In conclusion, Indeno[1,7-ab]pyrene is a potent environmental pollutant that has been identified as a carcinogen by the IARC. It exerts its carcinogenic effects by inducing DNA damage, mutations, and chromosomal aberrations, as well as oxidative stress and inflammation. Indeno[1,7-ab]pyrene has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
Indeno[1,7-ab]pyrene can be synthesized in the laboratory by several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction is the most commonly used method for the synthesis of Indeno[1,7-ab]pyrene and involves the reaction of cyclopentadiene with benzoquinone.
Wissenschaftliche Forschungsanwendungen
Indeno[1,7-ab]pyrene has been extensively studied for its carcinogenic properties and its role in the development of cancer. It has been found to induce DNA damage, mutations, and chromosomal aberrations in cells. Indeno[1,7-ab]pyrene has also been shown to cause oxidative stress and inflammation, which are known to contribute to the development of cancer.
Eigenschaften
CAS-Nummer |
196-77-0 |
|---|---|
Produktname |
Indeno[1,7-ab]pyrene |
Molekularformel |
C22H12 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
hexacyclo[11.6.2.12,5.010,20.017,21.09,22]docosa-1,3,5(22),6,8,10(20),11,13(21),14,16,18-undecaene |
InChI |
InChI=1S/C22H12/c1-3-13-7-11-18-16-6-2-5-15-9-10-17(21(15)16)19-12-8-14(4-1)20(13)22(18)19/h1-12H |
InChI-Schlüssel |
KTUUKOLUMWVAQP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=CC6=C5C(=CC=C6)C(=C43)C=C2 |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=CC6=C5C(=CC=C6)C(=C43)C=C2 |
Synonyme |
cyclopenta(ij)benzo(a)pyrene naphtho(2,1,8-hij)acephenanthrylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



